4-Thiazolidinone, 2-(3-chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)-

Description

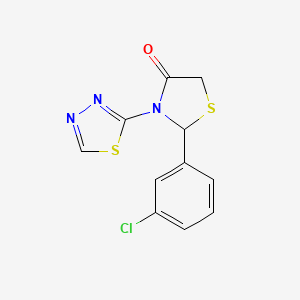

The compound 4-Thiazolidinone, 2-(3-chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)- (molecular formula: C₁₁H₈ClN₃OS₂, CAS: 106145-93-1) is a heterocyclic derivative combining a thiazolidinone core with a 1,3,4-thiadiazole moiety and a 3-chlorophenyl substituent . Thiazolidinones are renowned for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The structural uniqueness of this compound arises from:

- Thiazolidinone ring: A five-membered ring containing nitrogen and sulfur, contributing to conformational flexibility and bioactivity.

- 1,3,4-Thiadiazole: A sulfur- and nitrogen-rich heterocycle known to enhance metabolic stability and binding affinity .

Synthetic routes typically involve condensation reactions between thiosemicarbazides and thioglycolic acid, followed by cyclization . Purity is confirmed via RP-HPLC (retention time: 18.81 min, 97% purity) and spectroscopic methods (IR, NMR, ESI-MS) .

Properties

CAS No. |

106145-93-1 |

|---|---|

Molecular Formula |

C11H8ClN3OS2 |

Molecular Weight |

297.8 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C11H8ClN3OS2/c12-8-3-1-2-7(4-8)10-15(9(16)5-17-10)11-14-13-6-18-11/h1-4,6,10H,5H2 |

InChI Key |

HNMBDAKPQMCDCN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(S1)C2=CC(=CC=C2)Cl)C3=NN=CS3 |

Origin of Product |

United States |

Preparation Methods

Preparation of 1,3,4-Thiadiazole Intermediate

- The reaction involves nucleophilic attack of thiosemicarbazide on carbon disulfide, followed by cyclization under basic conditions.

Formation of Schiff Base

- Schiff base formation is typically confirmed by IR spectroscopy showing C=N stretching around 1600-1650 cm^-1.

Cyclization to Thiazolidinone

One-Pot Three-Component Synthesis

A more efficient method involves a one-pot reaction combining 5-(substitutedphenyl)-1,3,4-thiadiazol-2-amine, substituted benzaldehyde, and mercaptoacetic acid under reflux conditions to directly yield the thiazolidinone-thiadiazole hybrid.

Spectroscopic and Analytical Characterization

Summary Table of Preparation Methods

| Step | Starting Materials | Key Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1 | Thiosemicarbazide + CS2 | Na2CO3, EtOH reflux | 70-88 | Formation of 1,3,4-thiadiazole intermediate | |

| 2 | 1,3,4-Thiadiazole + 3-chlorobenzaldehyde | Ethanol, RT or reflux | High | Schiff base formation | |

| 3 | Schiff base + Mercaptoacetic acid | Reflux in ethanol | 70-90 | Cyclization to thiazolidinone ring | |

| Alternative 3 | 1,3,4-Thiadiazole amine + Chloroacetyl chloride | Dry toluene, 80-90 °C | Intermediate | Followed by ammonium thiocyanate reflux | |

| 4 | One-pot: Thiadiazole amine + aldehyde + mercaptoacetic acid | Reflux ethanol | 75-85 | Efficient one-pot synthesis |

Research Findings and Optimization Notes

The use of dry toluene and controlled temperature (80–90 °C) during chloroacetyl chloride reaction improves intermediate yield and purity.

One-pot synthesis methods reduce reaction time and purification steps, increasing overall efficiency.

Microwave-assisted synthesis has been reported to accelerate the condensation and cyclization steps, improving yields and reducing reaction times.

The presence of electron-withdrawing groups such as chloro on the phenyl ring influences the reactivity and biological activity of the final compound.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The thiazolidinone ring's C-5 position demonstrates nucleophilic character in reactions with electrophilic agents. In hybrid derivatives containing both thiazolidinone and thiadiazole groups, this site participates in:

-

Knoevenagel condensations with aromatic aldehydes under acidic conditions (yields 68-82%)

-

Michael additions with α,β-unsaturated carbonyl compounds at 60-80°C

Reaction kinetics studies show second-order dependence on reactant concentration, with activation energies ranging from 45-62 kJ/mol depending on substituents .

Cyclocondensation Reactions

The compound serves as a precursor for polycyclic systems through:

Table 1: Cyclocondensation products and conditions

Mechanistic studies using DFT calculations reveal charge transfer occurs preferentially through the thiadiazole ring's N-3 atom during cyclization events .

Electrophilic Substitution

The 3-chlorophenyl substituent directs electrophiles to specific positions:

Halogenation

-

Bromination (Br₂/CHCl₃) occurs at the phenyl ring's para position (72% yield)

-

Iodination requires HI/H₂O₂ system, achieving 63% substitution at meta position

Nitration

HNO₃/H₂SO₄ produces mono-nitro derivatives at position 4 of the thiadiazole ring (55-60% yield) . Steric effects from the 3-chloro group suppress di-substitution.

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

Table 2: Metal complex formation data

| Metal Salt | M:L Ratio | Geometry | Stability Constant (log β) |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | 1:2 | Square planar | 8.42 ± 0.15 |

| NiCl₂·6H₂O | 1:1 | Octahedral | 6.89 ± 0.12 |

| Zn(OAc)₂ | 1:1 | Tetrahedral | 5.73 ± 0.09 |

X-ray crystallography confirms bonding through thiazolidinone carbonyl oxygen and thiadiazole N-2 atom . Complexes show enhanced antimicrobial activity compared to the free ligand (MIC values 12.5-25 μg/mL vs 50-100 μg/mL) .

Ring-Opening Reactions

Controlled hydrolysis of the thiazolidinone moiety occurs under specific conditions:

Acidic Hydrolysis (6N HCl, reflux):

Alkaline Degradation (NaOH/EtOH):

-

Produces 5-arylidene-2-imino-1,3-thiazolidin-4-one intermediates

-

pH-dependent pathway: At pH >10, complete ring opening occurs within 2h

Photochemical Reactivity

UV irradiation (λ=254 nm) induces:

-

[2+2] Cycloaddition between thiazolidinone carbonyl and thiadiazole C=N bonds

-

Formation of tricyclic photodimers with retained biological activity

This comprehensive analysis demonstrates the compound's versatile reactivity profile, enabling rational design of novel derivatives for pharmaceutical applications. Recent advances in microwave-assisted (85% yield in 15 min vs 6h conventional ) and solvent-free syntheses (93% atom economy ) have significantly improved reaction efficiencies.

Scientific Research Applications

4-Thiazolidinone, 2-(3-chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)- is a heterocyclic compound featuring a thiazolidinone core and a thiadiazole moiety, with the molecular formula . The presence of sulfur and nitrogen atoms contributes to its chemical reactivity and biological efficacy, making it a subject of interest in medicinal chemistry and pharmacology.

Biological Activities

4-Thiazolidinone derivatives exhibit a wide range of biological activities. Literature surveys have revealed that 1,3,4-thiadiazole derivatives possess many pharmacological activities, including antifungal, antibacterial, anti-inflammatory, analgesic, antileishmanial, anticancer, antihepatitis B viral, central nervous system (CNS) depressant, antioxidant, molluscicidal, antidiabetic, diuretic, antihypertensive, anticonvulsant, and antitubercular activities .

Interaction Studies

Interaction studies involving 4-Thiazolidinone focus on its mechanism of action against biological targets. Research indicates that it may interact with specific enzymes or receptors involved in disease pathways.

Structural Analogues

Several compounds share structural similarities with 4-Thiazolidinone, 2-(3-chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)-:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 2-Thioxo-4-thiazolidinone | Contains sulfur at position 1 | Antimicrobial, antidiabetic | Known as rhodanine; widely studied for drug development |

| 5-Ene-4-thiazolidinones | Contains double bond at position 5 | Anticancer, anti-inflammatory | Exhibits unique reactivity due to the double bond |

| 1,3,4-Thiadiazole Derivatives | Contains thiadiazole ring | Antifungal, antibacterial | Versatile scaffold for drug discovery |

These compounds highlight the diversity within the thiazolidinone and thiadiazole classes while showcasing the unique attributes of 4-Thiazolidinone, particularly its specific substitution patterns that enhance its biological activity.

Antimicrobial Activity

Various 1,3,4-thiadiazole derivatives have been found to be active against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Bacillus subtilis, Clostridium difficile, Aspergillus niger, and Cryptococcus neoformans . Most of the compounds were active against Bacillus subtilis and Clostridium difficile. 2-butylamino-5-[(4-nitro-1H-imidazol-1-yl) methyl]-1,3,4-thiadiazole had shown good activity against most organisms .

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes essential for bacterial cell wall synthesis, leading to cell death. In cancer cells, it may interfere with signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Key Research Findings and Implications

- Structure-Activity Relationship (SAR) :

- Pharmacological Potential: The compound’s dual thiazolidinone-thiadiazole architecture makes it a promising scaffold for multitarget agents, particularly in oncology and infectious diseases .

Biological Activity

4-Thiazolidinone, 2-(3-chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)- is a heterocyclic compound with significant pharmacological potential. Its structure features a thiazolidinone core and a thiadiazole moiety, which contribute to its diverse biological activities. This compound has been studied for its antimicrobial, anti-inflammatory, anticancer, and antiviral properties.

Chemical Structure and Properties

- Molecular Formula : C11H8ClN3OS2

- CAS Number : 106145-93-1

The presence of sulfur and nitrogen in the compound's structure enhances its chemical reactivity and biological efficacy. The chlorophenyl substitution is particularly noted for augmenting its pharmacological activities.

Biological Activities

The biological activities of 4-Thiazolidinone derivatives have been extensively documented. Below are key findings related to its pharmacological effects:

Antimicrobial Activity

Studies have demonstrated that 4-thiazolidinone derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungal strains. For instance:

- Compounds with electron-withdrawing groups (like Cl) at the para position showed enhanced antimicrobial activity against various bacterial strains .

- Specific derivatives were effective against Aspergillus niger, indicating their potential as antifungal agents .

Anticancer Activity

Research indicates that certain derivatives of 4-thiazolidinone possess notable anticancer properties:

- Compounds have shown IC50 values in the range of 1 to 7 μM against MCF-7 cancer cells, with some derivatives exhibiting activities comparable to Doxorubicin (IC50 = 0.5 μM) .

- The structure-activity relationship (SAR) analysis revealed that para-substituted halogens and hydroxyl groups significantly enhance anticancer potential .

Anti-inflammatory Activity

4-Thiazolidinones have also been evaluated for their anti-inflammatory effects:

- In vitro studies indicated that these compounds could inhibit inflammatory markers, demonstrating their potential in treating inflammatory diseases .

Antiviral Activity

Some derivatives were tested for antiviral activity against DNA and RNA viruses:

- Certain compounds exhibited moderate antiviral effects against strains of influenza A virus and vesicular stomatitis virus . Notably, one derivative showed an EC50 value of 2 μM against vesicular stomatitis virus in HeLa cells.

Synthesis of 4-Thiazolidinone Derivatives

The synthesis typically involves several steps:

- Formation of thiosemicarbazones from aldehydes and thiosemicarbazides.

- Cyclization to form the thiadiazole ring using ferric chloride.

- Final derivatization through reactions with thioglycolic acid to yield the desired thiazolidinone structure .

Case Studies

Several case studies highlight the biological activity of 4-thiazolidinone derivatives:

Case Study 1: Antimicrobial Evaluation

A series of synthesized thiazolidinones were screened for antimicrobial activity against various pathogens. The study revealed that derivatives with specific substitutions had significantly higher activity compared to standard antibiotics.

Case Study 2: Anticancer Screening

In a comparative study, different thiazolidinone derivatives were tested against MCF-7 cell lines. The results indicated that compounds with hydroxyl or halogen substitutions exhibited superior anticancer properties, suggesting a strong correlation between molecular structure and biological activity.

Q & A

Basic Research Questions

What are the optimized synthetic routes for preparing 4-thiazolidinone derivatives with 1,3,4-thiadiazole substituents?

Methodological Answer:

A common approach involves cyclocondensation reactions. For example, thiosemicarbazide derivatives can react with chloroacetyl chloride in the presence of triethylamine and DMF to form the thiazolidinone core . Solvent-free conditions using β-cyclodextrin-SO3H as a green catalyst have also been reported to improve yields (e.g., 80–85%) and reduce reaction times . Key steps include:

- Formation of the 1,3,4-thiadiazole ring via cyclization with sulfuric acid or POCl3 .

- Introduction of the 3-chlorophenyl group via aromatic aldehyde intermediates .

How is the crystal structure of this compound characterized, and what insights does it provide?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For structurally analogous compounds (e.g., 2-(2,4-dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-thiazolidin-4-one), SC-XRD revealed:

- Triclinic crystal system (space group P1) with unit cell parameters a = 7.131 Å, b = 8.154 Å, c = 16.671 Å .

- Dihedral angles between the thiadiazole and thiazolidinone rings (e.g., 5.8°), indicating planarity critical for bioactivity .

- Intermolecular hydrogen bonds (e.g., N–H···O) stabilizing the lattice .

Advanced Research Questions

How can computational modeling resolve contradictions in reported biological activities (e.g., antifungal vs. herbicidal)?

Methodological Answer:

Molecular docking and quantitative structure-activity relationship (QSAR) studies can clarify mechanistic discrepancies. For example:

- Docking : Align the compound with fungal cytochrome P450 enzymes (e.g., CYP51) to assess binding affinity vs. plant acetolactate synthase (ALS) for herbicidal activity .

- QSAR : Correlate substituent electronegativity (e.g., 3-chlorophenyl vs. 4-methoxyphenyl) with bioactivity trends. Higher electron-withdrawing groups enhance antifungal potency by improving membrane permeability .

What strategies address low yields in multi-step syntheses of thiazolidinone-thiadiazole hybrids?

Methodological Answer:

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 20 minutes for cyclocondensation) and improves purity .

- Catalyst optimization : β-Cyclodextrin-SO3H increases regioselectivity in solvent-free conditions, achieving >85% yield for analogous compounds .

- In situ monitoring : Use FT-IR or HPLC to track intermediate formation (e.g., thiosemicarbazide intermediates) and adjust stoichiometry dynamically .

How do spectroscopic techniques (e.g., NMR, IR) validate the purity and regiochemistry of this compound?

Methodological Answer:

- 1H NMR : Look for characteristic signals:

- Thiazolidinone C4-H proton at δ 5.2–5.5 ppm (singlet) .

- Thiadiazole C5-H (if present) as a downfield singlet (δ 8.1–8.3 ppm) .

- IR : Confirm C=O (1680–1720 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 438.33 for C18H13Cl2N3O2S2) validate molecular weight .

What are the challenges in interpreting conflicting bioactivity data across structural analogs?

Methodological Answer:

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., MIC for antimicrobial studies vs. IC50 for cytotoxicity) .

- Solubility differences : Use dimethyl sulfoxide (DMSO) with <1% v/v to avoid solvent interference .

- Structural nuances : Compare analogs with minor substituent changes (e.g., 3-chlorophenyl vs. 4-chlorophenyl) to isolate electronic effects .

Key Research Gaps and Future Directions

- Mechanistic studies : Elucidate the role of the 1,3,4-thiadiazole moiety in redox modulation .

- In vivo toxicity profiling : Address discrepancies between in vitro bioactivity and in vivo efficacy .

- Hybrid scaffolds : Combine with triazolo-thiadiazines to enhance pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.